2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Mercapto-benzoimidazol-1-yl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone: is a complex organic compound that features a benzoimidazole ring substituted with a mercapto group and an indole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Mercapto-benzoimidazol-1-yl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with carbon disulfide under basic conditions to form 2-mercapto-benzimidazole.
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the 2-mercapto-benzimidazole with the indole derivative through a nucleophilic substitution reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group in the benzoimidazole ring can undergo oxidation to form disulfides.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms in the indole and benzoimidazole rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Disulfides.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for metal ions in biochemical assays.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(2-Mercapto-benzoimidazol-1-yl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone involves its interaction with biological targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The indole ring can interact with aromatic residues in proteins through π-π stacking interactions, affecting protein function.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-benzimidazole: Lacks the indole moiety.
2-Methyl-indole: Lacks the benzoimidazole moiety.
1-(2-Mercapto-benzoimidazol-1-yl)-ethanone: Lacks the indole moiety.
Uniqueness
The uniqueness of 2-(2-Mercapto-benzoimidazol-1-yl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone lies in its combined structural features of both benzoimidazole and indole rings, which provide a diverse range of chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17N3OS |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(2-sulfanylidene-3H-benzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C18H17N3OS/c1-12-10-13-6-2-4-8-15(13)21(12)17(22)11-20-16-9-5-3-7-14(16)19-18(20)23/h2-9,12H,10-11H2,1H3,(H,19,23) |
InChI Key |
MEQYQCQGGGIXEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.